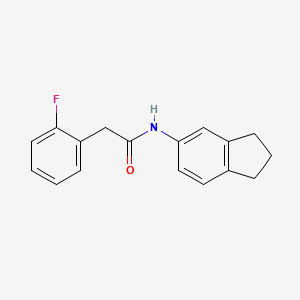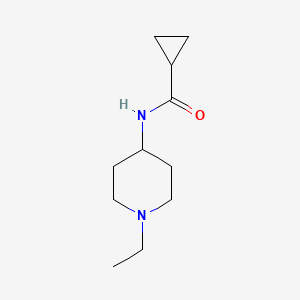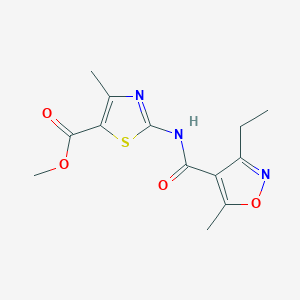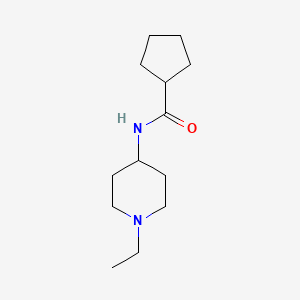
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
Übersicht
Beschreibung
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by a cyclopropane ring substituted with a methyl group and a phenylethyl group attached to the nitrogen atom of the carboxamide group
Wirkmechanismus
Target of Action
The primary targets of 2-methyl-N-(2-phenylethyl)cyclopropanecarboxamide, also known as cyclopropylfentanyl, are opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
Cyclopropylfentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The metabolism of cyclopropylfentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be inferred that it is likely to have similar pharmacokinetic properties . This includes rapid absorption and distribution, extensive metabolism, and excretion primarily through the kidneys .
Result of Action
The molecular and cellular effects of cyclopropylfentanyl’s action include decreased perception of pain and potential feelings of euphoria, as a result of its interaction with opioid receptors . It also has the potential for producing addiction and severe adverse effects including coma and death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of cyclopropylfentanyl . For example, certain substances may interact with cyclopropylfentanyl, potentially altering its effects . Additionally, changes in pH or temperature could potentially affect the stability of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through methods such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Phenylethyl Group: The phenylethyl group can be attached through nucleophilic substitution reactions, where the nitrogen atom of the carboxamide group acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 2,2-dichloro-N-(1-phenylethyl)cyclopropane-1-carboxamide
- 2,2-difluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide
Uniqueness
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is unique due to the presence of both a methyl group and a phenylethyl group on the cyclopropane ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-9-12(10)13(15)14-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGIRHLLXJEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4431676.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)

METHANONE](/img/structure/B4431700.png)





![2-(2,6-DICHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4431738.png)
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4431761.png)
